N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H15N3O4S and its molecular weight is 321.35. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Research by Azab, Youssef, & El-Bordany (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. This study indicates a significant interest in developing novel compounds with enhanced antibacterial properties.
Anticancer and Radiosensitizing Potential
A study by Ghorab, Ragab, Heiba, El-Gazzar, & Zahran (2015) synthesized a series of novel sulfonamide derivatives, investigating their in-vitro anticancer activity and potential as radiosensitizers. This showcases the compound's relevance in developing new treatments or adjunct therapies in cancer care.
Carbonic Anhydrase Inhibition
Research by Mert et al. (2017) demonstrates the potential of sulfonamide derivatives as inhibitors of carbonic anhydrase, a therapeutic target for conditions like glaucoma. The study emphasizes the importance of structural modifications to enhance biological activity.
Corrosion Inhibition
The work by Sappani & Karthikeyan (2014) explores the use of sulfonamide derivatives as corrosion inhibitors for mild steel in acidic conditions. This highlights the compound's potential in industrial applications, particularly in protecting metal surfaces from corrosive damage.
Synthesis and Chemical Characterization
The synthesis and chemical characterization of related compounds provide foundational knowledge for their potential applications. Studies such as by Tucker, Chenard, & Young (2015) contribute to understanding the chemical properties and reactivity of such compounds, paving the way for their application in various fields.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-17-10-11(8-15-17)22(18,19)16-9-12(13-4-2-6-20-13)14-5-3-7-21-14/h2-8,10,12,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMJTAPAFISCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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